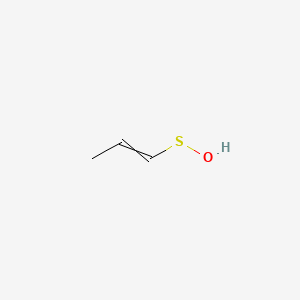
1-Propenyl sulfenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propenyl sulfenic acid is an organosulfur compound that plays a significant role in the chemistry of Allium species, such as garlic and onions. This compound is known for its involvement in the formation of various sulfur-containing compounds that contribute to the characteristic flavors and biological activities of these plants .
Preparation Methods
1-Propenyl sulfenic acid is typically formed through the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides in Allium species. When the tissues of these plants are disrupted, the enzyme alliinase cleaves these sulfoxides to produce sulfenic acids . In onions, for example, the major sulfoxide is trans-S-1-propenyl-L-cysteine sulfoxide, which is converted to this compound . This compound can also be synthesized in the laboratory through various chemical routes, although these methods are less common due to the compound’s instability .
Chemical Reactions Analysis
1-Propenyl sulfenic acid is highly reactive and undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form sulfinic and sulfonic acids.
Condensation: It readily condenses with itself or other sulfenic acids to form thiosulfinates.
Common reagents and conditions for these reactions include the presence of enzymes like alliinase and lachrymatory factor synthase, as well as mild oxidative conditions . Major products formed from these reactions include thiosulfinates, sulfinic acids, and sulfonic acids .
Scientific Research Applications
1-Propenyl sulfenic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-propenyl sulfenic acid involves its high reactivity and ability to form various biologically active compounds. For example, its rearrangement to propanethial S-oxide involves the enzyme lachrymatory factor synthase, which catalyzes the conversion . This compound can also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
1-Propenyl sulfenic acid can be compared to other sulfenic acids, such as allyl sulfenic acid and methyl sulfenic acid. While all these compounds share similar reactivity, this compound is unique in its role in the formation of propanethial S-oxide and its significant presence in onions . Other similar compounds include thiosulfinates and polysulfides, which are also derived from sulfenic acids and exhibit similar biological activities .
Conclusion
This compound is a fascinating compound with diverse chemical reactivity and significant biological activities
Properties
CAS No. |
3736-99-0 |
|---|---|
Molecular Formula |
C3H6OS |
Molecular Weight |
90.15 g/mol |
IUPAC Name |
1-hydroxysulfanylprop-1-ene |
InChI |
InChI=1S/C3H6OS/c1-2-3-5-4/h2-4H,1H3 |
InChI Key |
MJPOWQTYEJVYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CSO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















